Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate
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Overview
Description
Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities. The structure of this compound consists of a benzimidazole core with ethyl, butyl, and phenyl substituents, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the benzimidazole ring. The ethyl and butyl groups can be introduced through alkylation reactions using suitable alkyl halides. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the introduction of different functional groups. Common reagents include halogens, alkyl halides, and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its pharmacological properties, it is investigated for potential use in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with a simpler structure and basic biological activity.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position, known for its antimicrobial properties.
1-Butyl-2-phenylbenzimidazole: A derivative with both butyl and phenyl groups, similar to this compound but without the ethyl group.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric ulcers.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
62467-87-2 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-(1-butyl-2-phenylbenzimidazol-5-yl)acetate |
InChI |
InChI=1S/C21H24N2O2/c1-3-5-13-23-19-12-11-16(15-20(24)25-4-2)14-18(19)22-21(23)17-9-7-6-8-10-17/h6-12,14H,3-5,13,15H2,1-2H3 |
InChI Key |
KEKPUTPTSDLVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)CC(=O)OCC)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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